![molecular formula C18H22N2O4 B13126692 tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)
tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a spirocyclic oxindole analogue.
- Spirocyclic compounds have gained attention due to their diverse biological activities, including interactions with various receptors.
- Our focus is on 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid (referred to as compound 1).
Preparation Methods
- The synthesis involves several steps:
- Start with ethyl 4-aminobenzoate (2).
- Sequentially treat it with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine.
- Follow with dilute hydrochloric acid to obtain substituted 3-methylthiooxindole (3).
- Reductive desulfurization of 3 yields the target compound 1.
- This route is scalable without chromatographic purification .
Chemical Reactions Analysis
- Compound 1 can undergo various reactions:
- Dianion alkylation during cyclization of ethyl 2-oxindoline-5-carboxylate (4).
- N-demethylation of the resulting spirocyclic oxindoleethyl 1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate (5).
- Common reagents include tert-butyl hypochlorite, ethyl (methylthio) acetate, and Raney Ni.
Scientific Research Applications
- Chemistry: Potential as a building block for drug discovery.
- Biology: Interactions with receptors, possibly affecting growth hormone secretion, neurokinins, oxytocin, and more.
- Medicine: Investigate therapeutic applications.
- Industry: Explore its role in drug development.
Mechanism of Action
- Further research is needed, but understanding its molecular targets and pathways will be crucial.
- Investigate how it exerts its effects in biological systems.
Comparison with Similar Compounds
- Highlight its uniqueness compared to other spirocyclic compounds.
- Similar compounds may include other spirooxindoles or related structures.
Remember that this compound’s potential lies in its diverse applications, and further studies will uncover its full impact
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 6-formyl-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)13-5-4-12(11-21)10-14(13)19-15(18)22/h4-5,10-11H,6-9H2,1-3H3,(H,19,22) |
InChI Key |
AFQQWYGQKDRWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)C=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
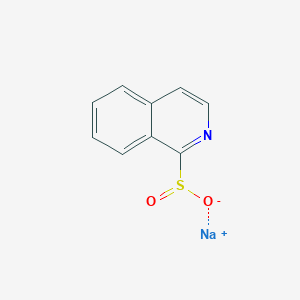

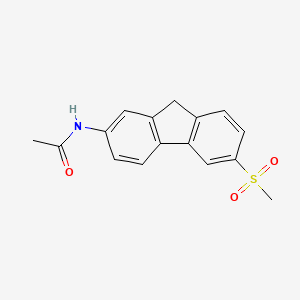
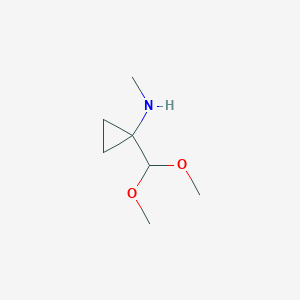
![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
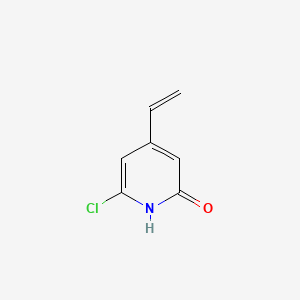
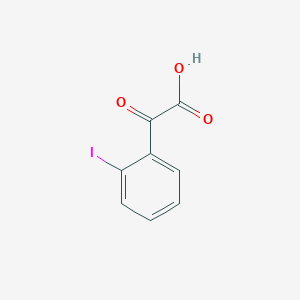

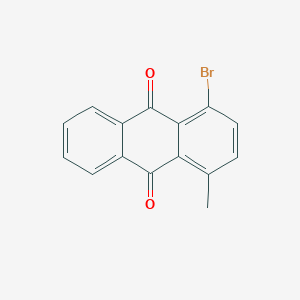
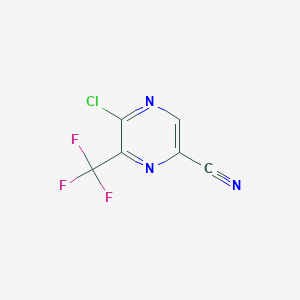
![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)

![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)
